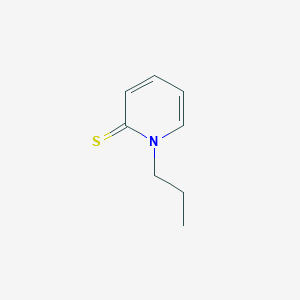
1-Propyl-2(1H)-pyridinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-2(1H)-pyridinethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is widely studied for its antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of 1-Propyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of microorganisms. This compound has been found to disrupt the cell membrane and cell wall of bacteria and fungi, leading to their death. It has also been found to inhibit the DNA replication of viruses, preventing their replication and spread.
Biochemical and Physiological Effects:
1-Propyl-2(1H)-pyridinethione has been found to have minimal toxicity and side effects in laboratory studies. However, it is important to note that further studies are needed to fully understand its potential effects on human health and the environment. In laboratory studies, this compound has been found to have a broad spectrum of antimicrobial activity, making it a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Propyl-2(1H)-pyridinethione in laboratory experiments is its broad spectrum of antimicrobial activity, which makes it suitable for a wide range of applications. It is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the research and development of 1-Propyl-2(1H)-pyridinethione. One area of focus is the development of new drugs and therapies that utilize this compound's antimicrobial, antifungal, and antiviral properties. Another area of focus is the development of new agricultural and industrial applications for this compound, such as the development of new fungicides and preservatives. Additionally, further studies are needed to fully understand the potential effects of this compound on human health and the environment, as well as its potential for use in combination with other drugs and therapies.
Synthesis Methods
The synthesis of 1-Propyl-2(1H)-pyridinethione can be achieved through various methods, including the reaction of 2-chloropyridine and 1-propylamine in the presence of a base, such as potassium hydroxide, or the reaction of 2-pyridinethiol and 1-bromopropane in the presence of a strong base, such as sodium hydride. These methods have been widely used in the laboratory to produce the compound in high yield and purity.
Scientific Research Applications
1-Propyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has shown promising results as an antimicrobial, antifungal, and antiviral agent. It has been found to inhibit the growth of various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus. In agriculture, 1-Propyl-2(1H)-pyridinethione has been used as a fungicide to protect crops against fungal infections. In industry, this compound has been used as a preservative to prevent the growth of microorganisms in various products, including cosmetics and personal care products.
properties
CAS RN |
19006-74-7 |
|---|---|
Product Name |
1-Propyl-2(1H)-pyridinethione |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
InChI Key |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
Canonical SMILES |
CCCN1C=CC=CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





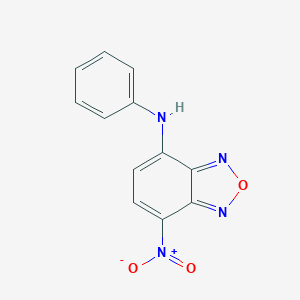

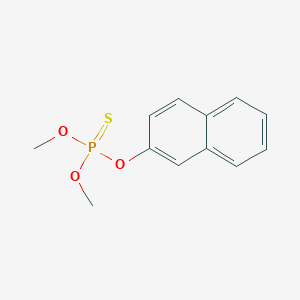
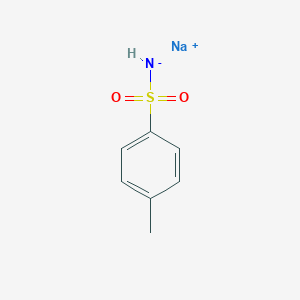
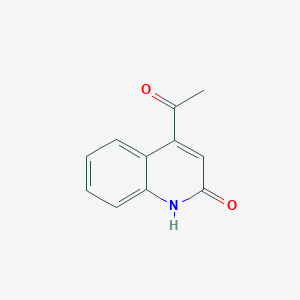
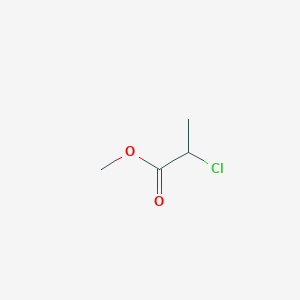
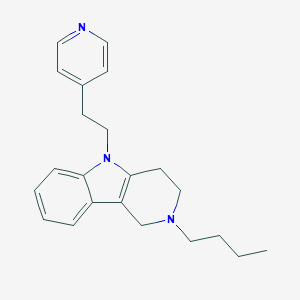
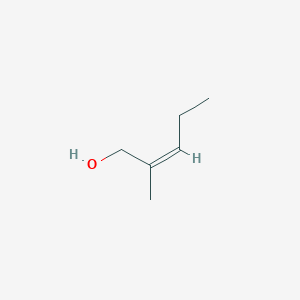
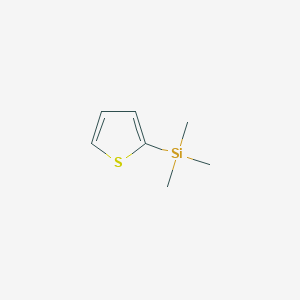
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

